REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:7])[CH3:6].[CH:9]1[C:17]2[C:16]3[CH:18]=[CH:19][CH:20]=[CH:21][C:15]=3[O:14][C:13]=2[CH:12]=[CH:11][CH:10]=1.Cl>[N+](CC)([O-])=O>[C:5]([C:20]1[CH:19]=[CH:18][C:16]2[C:17]3[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=3[O:14][C:15]=2[CH:21]=1)(=[O:7])[CH3:6] |f:0.1.2.3|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
nitroethane
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])CC
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2OC3=C(C21)C=CC=C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 45 min at 0°
|
Duration
|
45 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ether (2×300 mL) and extracts
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C=1C=CC2=C(OC3=C2C=CC=C3)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |